

2-Fluoro-4-methylphenol spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: **2-Fluoro-4-methylphenol**

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An In-depth Technical Guide to the Spectral Characterization of **2-Fluoro-4-methylphenol**

Authored by: A Senior Application Scientist Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of molecular entities is paramount. **2-Fluoro-4-methylphenol** (CAS 452-81-3), a substituted phenol, serves as a critical building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[1] Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the phenolic ring, imparts specific chemical properties that are of great interest to researchers. The fluorine atom, in particular, can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable feature in drug design.

This guide provides a comprehensive analysis of the core spectral data for **2-Fluoro-4-methylphenol**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to offer a detailed interpretation of the spectral features, grounded in established chemical principles, to serve as a reliable reference for scientists engaged in synthesis, quality control, and regulatory submissions.

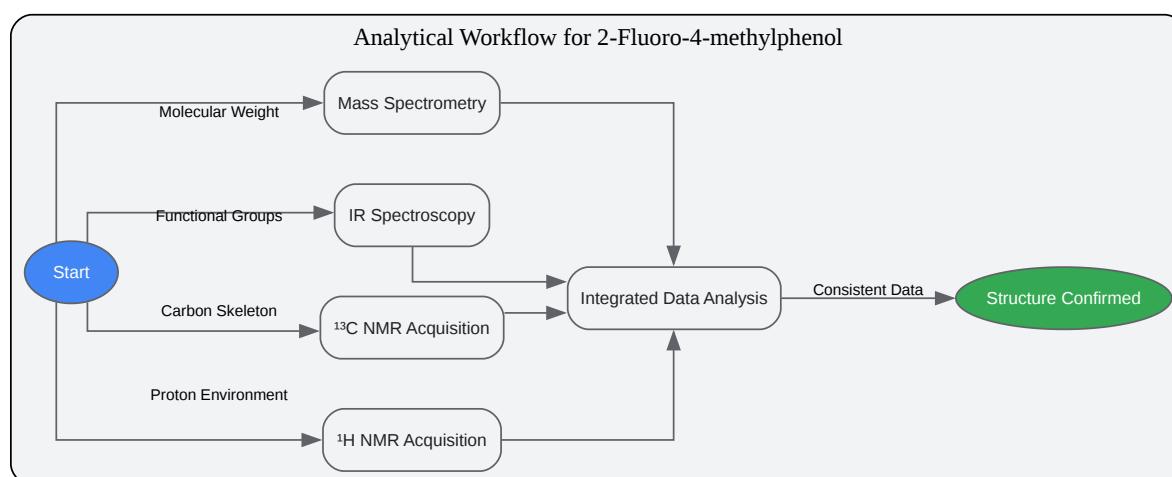
Molecular Structure and Analytical Overview

The structural integrity of a chemical intermediate is the foundation of any synthetic pathway. For **2-Fluoro-4-methylphenol**, a combination of spectroscopic techniques provides a unique

fingerprint, confirming its identity and purity.

Molecular Formula: C₇H₇FO[1][2][3] Molecular Weight: 126.13 g/mol [1][2][3] IUPAC Name: **2-fluoro-4-methylphenol**[2]

The analytical workflow for structural confirmation relies on assembling data from multiple orthogonal techniques. NMR provides detailed information about the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and provides fragmentation data that further corroborates the structure.



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Caption: Workflow for Spectroscopic Structure Elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For **2-Fluoro-4-methylphenol**, both ¹H and ¹³C NMR provide

unambiguous evidence for the substitution pattern on the aromatic ring.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals five distinct signals corresponding to the different proton environments in the molecule. The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling (J-coupling) between ¹H and ¹⁹F nuclei.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₃	~2.25	s	-	3H
-OH	~5.50	br s	-	1H
H-5	~6.80	d	J(H-H) \approx 8.0	1H
H-6	~6.88	dd	J(H-H) \approx 8.0, J(H-F) \approx 4.0	1H
H-3	~6.95	d	J(H-F) \approx 10.0	1H

Note: Predicted values based on typical chemical shifts for substituted phenols. Actual values may vary based on solvent and concentration.[\[4\]](#)[\[5\]](#)

Interpretation and Causality:

- Methyl Protons (-CH₃): This signal appears as a sharp singlet around 2.25 ppm, consistent with a methyl group attached to an aromatic ring. Its upfield position is expected for protons on an sp³-hybridized carbon.
- Hydroxyl Proton (-OH): The phenolic proton is a broad singlet, typically found between 4-7 ppm.[\[4\]](#) Its chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The broadness arises from chemical exchange with residual water or other protic species.
- Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring appear in the 6.80-7.00 ppm region.

- H-3: This proton is ortho to the fluorine atom, resulting in a large doublet splitting with a coupling constant (^3JHF) of approximately 10.0 Hz.
- H-6: This proton is meta to the fluorine atom and ortho to the methyl group. It appears as a doublet of doublets, split by the adjacent H-5 (ortho coupling, $\text{JHH} \approx 8.0$ Hz) and the fluorine atom (meta coupling, $^4\text{JHF} \approx 4.0$ Hz).
- H-5: This proton is ortho to the methyl group and meta to the hydroxyl group. It appears as a doublet, split only by the adjacent H-6.

Caption: Key Proton-Fluorine Couplings in ^1H NMR.

^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon directly attached to the fluorine atom exhibits a large one-bond coupling (^1JCF), which is a definitive feature for fluoroaromatic compounds.

Carbon Assignment	Chemical Shift (δ , ppm)	C-F Coupling (^1JCF , Hz)
-CH ₃	~20.0	-
C-4	~130.0	($^4\text{JCF} \approx 3\text{-}4$ Hz)
C-5	~128.0	($^3\text{JCF} \approx 8\text{-}9$ Hz)
C-6	~118.0	($^2\text{JCF} \approx 18\text{-}20$ Hz)
C-3	~116.0	($^2\text{JCF} \approx 15\text{-}17$ Hz)
C-1	~145.0	($^2\text{JCF} \approx 12\text{-}14$ Hz)
C-2	~152.0	~240

Note: Predicted values based on typical shifts and C-F coupling constants.^[6] Actual values may vary.

Interpretation and Causality:

- Methyl Carbon (-CH₃): The signal for the methyl carbon appears at the most upfield position (~20.0 ppm), as is typical for sp³-hybridized carbons.
- Aromatic Carbons:
 - C-2 (C-F): This carbon experiences a strong deshielding effect from the directly attached, highly electronegative fluorine atom and a very large one-bond C-F coupling constant of ~240 Hz. This large splitting is unambiguous proof of a direct C-F bond.
 - C-1 (C-OH): The carbon bearing the hydroxyl group is also significantly deshielded, appearing around 145.0 ppm. It will show a smaller two-bond coupling to fluorine.
 - Other Aromatic Carbons: The remaining aromatic carbons show distinct chemical shifts and smaller two-, three-, or four-bond couplings to the fluorine atom, which helps in their definitive assignment.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Fluoro-4-methylphenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred to better resolve the hydroxyl proton.
- Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[\[7\]](#)
- ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3550 - 3200	O-H Stretch (Hydrogen-bonded)	Strong, Broad
3100 - 3000	C-H Stretch (Aromatic)	Medium
2950 - 2850	C-H Stretch (Aliphatic, -CH ₃)	Medium
1600 - 1450	C=C Stretch (Aromatic Ring)	Medium-Strong
1260 - 1180	C-F Stretch (Aryl-F)	Strong
1230 - 1150	C-O Stretch (Phenolic)	Strong

Note: Characteristic absorption ranges. Specific peak positions can be found in spectral databases.[\[4\]](#)[\[8\]](#)

Interpretation and Causality:

- O-H Stretch: A prominent, broad absorption band in the 3550-3200 cm⁻¹ region is the hallmark of a phenolic -OH group involved in intermolecular hydrogen bonding.[\[4\]](#) The broadness is a direct consequence of the varying strengths of these hydrogen bonds within the sample matrix.
- C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to the methyl group's C-H bonds.
- Aromatic C=C Stretches: A series of peaks in the 1600-1450 cm⁻¹ region confirms the presence of the benzene ring.
- C-F and C-O Stretches: The "fingerprint region" (below 1400 cm⁻¹) contains strong absorptions corresponding to the C-F and C-O stretching vibrations. The aryl-fluoride stretch

is typically a strong, sharp band found around $1260\text{-}1180\text{ cm}^{-1}$, providing clear evidence for the fluorine substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 and water vapor).
- Sample Application: Place a small amount of the solid **2-Fluoro-4-methylphenol** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the crystal after the measurement.

Part 3: Mass Spectrometry (MS)

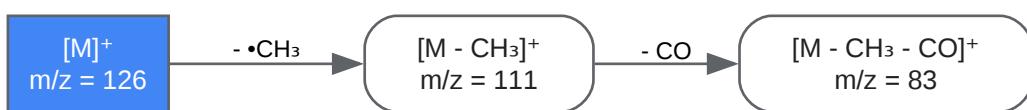
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. For **2-Fluoro-4-methylphenol**, Electron Ionization (EI) is a common technique.

m/z (mass-to-charge)	Proposed Fragment Identity	Relative Intensity
126	$[\text{M}]^+$ (Molecular Ion)	High
111	$[\text{M} - \text{CH}_3]^+$	Moderate
97	$[\text{M} - \text{CHO}]^+$ or $[\text{M} - \text{F}]^+$	Moderate
83	$[\text{M} - \text{CH}_3 - \text{CO}]^+$	Moderate-High

Note: Major expected fragments. Data can be verified against spectral databases like SpectraBase.[9]

Interpretation and Causality:

- Molecular Ion Peak ($[M]^+$): A strong peak at $m/z = 126$ confirms the molecular weight of **2-Fluoro-4-methylphenol** (C_7H_7FO).[2][9]
- Key Fragmentation Pathways:
 - Loss of a Methyl Radical: A common fragmentation for methylated aromatics is the loss of the methyl group ($\cdot CH_3$, 15 Da), leading to a fragment ion at $m/z = 111$.
 - Loss of Carbon Monoxide: Phenolic compounds often undergo rearrangement and loss of carbon monoxide (CO, 28 Da) after initial fragmentation. The peak at $m/z = 83$ likely corresponds to the loss of both a methyl radical and CO from the molecular ion.
 - Other Fragments: The peak at $m/z = 97$ could arise from the loss of a formyl radical ($\cdot CHO$, 29 Da) or potentially the fluorine atom itself.



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Caption: A Primary Fragmentation Pathway for **2-Fluoro-4-methylphenol** in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Fluoro-4-methylphenol** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Use a split/splitless injector at a temperature of ~250°C. Inject 1 μ L of the sample solution.

- Column: Employ a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).
- Oven Program: Start at an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of 280-300°C.
- MS Method:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-400.
 - Data Analysis: Identify the peak corresponding to **2-Fluoro-4-methylphenol** in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The collective spectral data from NMR, IR, and MS provide a robust and unambiguous characterization of **2-Fluoro-4-methylphenol**. The ¹H and ¹³C NMR spectra confirm the precise connectivity of the carbon-hydrogen framework and the position of the fluorine substituent through characteristic chemical shifts and coupling constants. The IR spectrum verifies the presence of the key hydroxyl, methyl, and aryl-fluoride functional groups. Finally, mass spectrometry confirms the correct molecular weight and shows a predictable fragmentation pattern consistent with the proposed structure. This integrated analytical approach is essential for ensuring the identity, purity, and quality of this important chemical intermediate in research and industrial applications.

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